molecular formula C11H13ClN2O B082620 (2-Chlorophenyl)(piperazin-1-yl)methanone CAS No. 13754-45-5

(2-Chlorophenyl)(piperazin-1-yl)methanone

Cat. No. B082620
CAS RN: 13754-45-5
M. Wt: 224.68 g/mol
InChI Key: UKXGHBPPSTVPJO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(piperazin-1-yl)methanone compounds are part of a broader class of chemical entities that involve the integration of chlorophenyl and piperazinyl moieties through a methanone bridge. These compounds are recognized for their chemical versatility and have been explored for various biological activities, including anticancer and antituberculosis properties. However, this summary will focus on the chemical aspects of these compounds, excluding applications, drug use, dosage, and side effects information.

Synthesis Analysis

The synthesis of derivatives similar to (2-Chlorophenyl)(piperazin-1-yl)methanone involves multiple steps, including reductive amination using sodium triacetoxyborohydride to yield piperazine derivatives (Mallikarjuna, Basawaraj Padmashali, & Sandeep, 2014). Other methods may involve condensation reactions, substitution reactions, and specific synthesis pathways tailored to introduce various substituents on the phenyl or piperazine rings to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of (2-Chlorophenyl)(piperazin-1-yl)methanone derivatives has been elucidated through spectroscopic techniques and single-crystal X-ray diffraction studies. These compounds typically exhibit chair conformations for the piperidine ring, with dihedral angles indicating the orientation of the substituents which can influence the compound's intermolecular interactions and stability (Karthik et al., 2021).

Chemical Reactions and Properties

(2-Chlorophenyl)(piperazin-1-yl)methanone and its derivatives undergo various chemical reactions, including substitutions that allow for the introduction of different functional groups. These reactions are crucial for modifying the compound's chemical and biological properties. The presence of a chlorophenyl group can enable electrophilic substitution reactions, whereas the piperazin-1-yl group can participate in nucleophilic substitution reactions, depending on the reaction conditions and the presence of other reactive groups in the molecule.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The crystal structure analysis reveals that intermolecular hydrogen bonding and other non-covalent interactions, such as π-π stacking and halogen bonds, can significantly impact the compound's physical state and stability (Revathi et al., 2015).

Scientific Research Applications

  • Indole Derivatives

    • Scientific Field : Pharmaceutical Sciences .
    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods of Application : The methods of application vary depending on the specific derivative and its intended use. For example, some derivatives are synthesized for screening different pharmacological activities .
    • Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • (4-Chlorophenyl)(piperazin-1-yl)methanone

    • Scientific Field : Chemical Synthesis .
    • Application Summary : This compound is used in chemical synthesis .
    • Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
    • Results or Outcomes : The outcomes would vary based on the specific reactions and compounds being synthesized .
  • (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
    • Scientific Field : Chemical Synthesis .
    • Application Summary : This compound might be used in chemical synthesis .
    • Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
    • Results or Outcomes : The outcomes would vary based on the specific reactions and compounds being synthesized .
  • (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
    • Scientific Field : Chemical Synthesis .
    • Application Summary : This compound might be used in chemical synthesis .
    • Methods of Application : The specific methods of application would depend on the context of the chemical synthesis .
    • Results or Outcomes : The outcomes would vary based on the specific reactions and compounds being synthesized .

Safety And Hazards

The safety and hazards associated with “(2-Chlorophenyl)(piperazin-1-yl)methanone” are not explicitly mentioned in the retrieved sources. For accurate safety and hazard information, it is recommended to refer to material safety data sheets (MSDS) or similar resources .

Future Directions

The future directions for research on “(2-Chlorophenyl)(piperazin-1-yl)methanone” could involve further exploration of its synthesis, chemical properties, and biological activities . Additionally, the design of new derivatives of this compound could be an interesting area for future research .

properties

IUPAC Name

(2-chlorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXGHBPPSTVPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366183
Record name (2-Chlorophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(piperazin-1-yl)methanone

CAS RN

13754-45-5
Record name (2-Chlorophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloro-benzoyl)-piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KS Thriveni, B Padmashali, MB Siddesh… - Journal of Applicable …, 2013 - researchgate.net
Piperazine is a vital heterocyclic nucleus which is well known for its wide biological profile. Piperazine derivatives are also associated with an extensive array of pharmacological …
Number of citations: 3 www.researchgate.net
KM Naidu, S Srinivasarao, N Agnieszka, AK Ewa… - Bioorganic & medicinal …, 2016 - Elsevier
A series of thirty eight novel 3-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole and 1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-…
Number of citations: 74 www.sciencedirect.com
M Arif, S Alok - researchgate.net
The broad and potent activity of piperazine has established it as one of the biologically important scaffolds. This article is an effort to highlight the importance of the piperazine in the …
Number of citations: 0 www.researchgate.net
KM Naidu, A Suresh, J Subbalakshmi, D Sriram… - European Journal of …, 2014 - Elsevier
In this communication, we synthesized a series of twenty four novel 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues, characterized using various spectroscopic …
Number of citations: 35 www.sciencedirect.com
KM Naidu, RN Gajanan, KVGC Sekhar - Arabian Journal of Chemistry, 2019 - Elsevier
A series of thirty-six novel 5-(2-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one analogues were synthesized, …
Number of citations: 12 www.sciencedirect.com
KM Naidua, A Suresh, J Subbalakshmia, D Sriramb… - 2014 - academia.edu
In this communication, we synthesized a series of twenty four novel 3-(4-(substitutedsulfonyl) piperazin-1-yl) benzo [d] isoxazole analogues, characterized using various spectroscopic …
Number of citations: 0 www.academia.edu
M Ito, T Tanaka, DR Cary… - Journal of medicinal …, 2017 - ACS Publications
Eukaryotic initiation factor 4A3 (eIF4A3), a member of the DEAD-box RNA helicase family, is one of the core components of the exon junction complex (EJC). The EJC is known to be …
Number of citations: 32 pubs.acs.org
AK Dhar, R Mahesh, A Jindal, S Bhatt - Archiv der Pharmazie, 2015 - Wiley Online Library
Abstract Series of piperazine analogs of naphthyridine‐3‐carboxamides and indole‐2‐carboxamides were designed using a ligand‐based approach with consideration of the …
Number of citations: 12 onlinelibrary.wiley.com
H Ratni, M Rogers-Evans, C Bissantz… - Journal of medicinal …, 2015 - ACS Publications
From a micromolar high throughput screening hit 7, the successful complementary application of a chemogenomic approach and of a scaffold hopping exercise rapidly led to a low …
Number of citations: 49 pubs.acs.org
JM Povedano, R Rallabandi, X Bai, X Ye… - Journal of medicinal …, 2020 - ACS Publications
A phenotypic high-throughput screen identified a benzamide small molecule with activity against small cell lung cancer cells. A “clickable” benzamide probe was designed that …
Number of citations: 5 pubs.acs.org

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